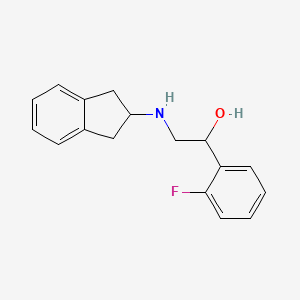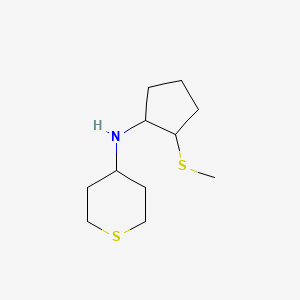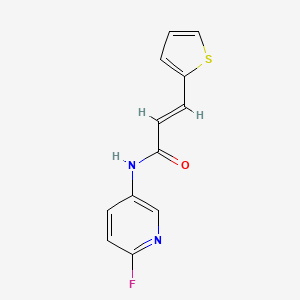![molecular formula C14H27NO2 B6629407 [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is not well understood. However, it is believed to exert its effects through the activation of certain receptors in the body, leading to a cascade of physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as the ability to induce apoptosis in cancer cells. Additionally, it has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. However, its limited solubility in water can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for research on [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol. One potential avenue is the development of more efficient synthesis methods to improve its solubility in water. Additionally, further studies are needed to elucidate its exact mechanism of action and potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems using this compound as a carrier is an exciting area of future research.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ability to cross the blood-brain barrier and its anti-inflammatory and anti-cancer properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol can be synthesized through a multi-step process involving the reaction of 3-cyclopentylpropanal with diethyl malonate, followed by the reduction of the resulting product with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 2,2,5,5-tetramethyltetrahydrofuran-3-amine.
Aplicaciones Científicas De Investigación
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
[2-[(2,2,5,5-tetramethyloxolan-3-yl)amino]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-13(2)8-12(14(3,4)17-13)15-11-7-5-6-10(11)9-16/h10-12,15-16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKJHZJZELUAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC2CCCC2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6629343.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)
![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
![[2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)


![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)



